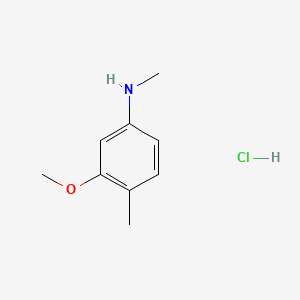
3-methoxy-N,4-dimethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group and two methyl groups attached to the aromatic ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-methoxy-N,4-dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves the following steps:
- Aniline reacts with methanol to form N,N-dimethylaniline.
Alkylation: C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
The N,N-dimethylaniline is then reacted with methanol and hydrochloric acid to introduce the methoxy group.Methoxylation: C6H5N(CH3)2+CH3OH+HCl→C6H4(OCH3)N(CH3)2⋅HCl
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like bromine (Br_2) and nitric acid (HNO_3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
3-methoxy-N,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for dyes and pigments.
Biology: Studied for its potential biological activities, including antibacterial and antineoplastic properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methoxy-N,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: A similar compound without the methoxy group.
3-methoxy-N-methylaniline: A compound with only one methyl group.
2-methoxy-N-methylaniline: Another methoxy-substituted aniline derivative.
Uniqueness
3-methoxy-N,4-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14ClNO |
|---|---|
Poids moléculaire |
187.66 g/mol |
Nom IUPAC |
3-methoxy-N,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)6-9(7)11-3;/h4-6,10H,1-3H3;1H |
Clé InChI |
JXWSFBBHWAECCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


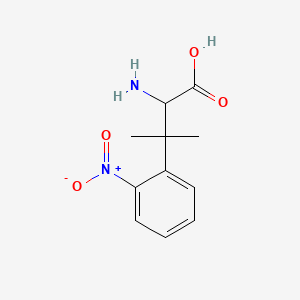
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
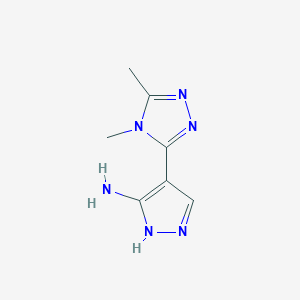
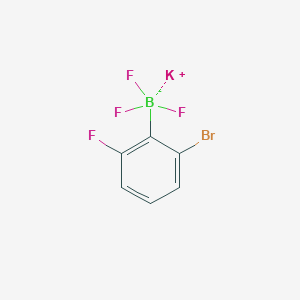
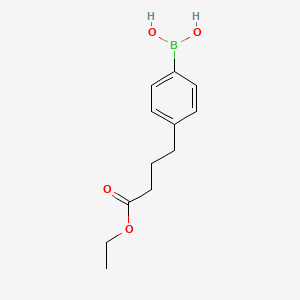
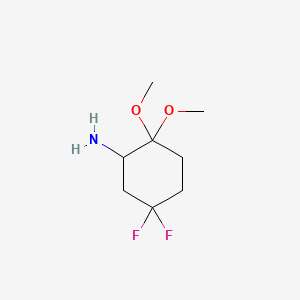


![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)

![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)



